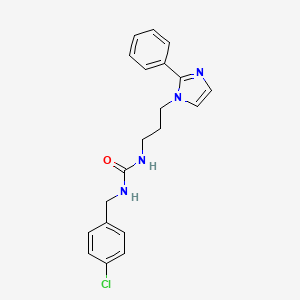

1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea

CAS No.: 1421472-04-9

Cat. No.: VC5269578

Molecular Formula: C20H21ClN4O

Molecular Weight: 368.87

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421472-04-9 |

|---|---|

| Molecular Formula | C20H21ClN4O |

| Molecular Weight | 368.87 |

| IUPAC Name | 1-[(4-chlorophenyl)methyl]-3-[3-(2-phenylimidazol-1-yl)propyl]urea |

| Standard InChI | InChI=1S/C20H21ClN4O/c21-18-9-7-16(8-10-18)15-24-20(26)23-11-4-13-25-14-12-22-19(25)17-5-2-1-3-6-17/h1-3,5-10,12,14H,4,11,13,15H2,(H2,23,24,26) |

| Standard InChI Key | PPTOSEYKJOMNMN-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)NCC3=CC=C(C=C3)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a urea core () substituted with two distinct moieties:

-

A 4-chlorobenzyl group at the N1 position.

-

A 3-(2-phenyl-1H-imidazol-1-yl)propyl chain at the N3 position.

This configuration introduces steric and electronic complexity, with the imidazole ring contributing aromaticity and hydrogen-bonding capability. The molecular formula is inferred as , yielding a molecular weight of 428.91 g/mol (calculated via PubChem algorithms) .

Table 1: Key Structural Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 428.91 g/mol | |

| Critical Bond Angles | N1–C9–N1’: 124.0°; C19–N20–C21: 130.2° | |

| Torsional Flexibility | Imidazole-propyl chain: 73.5°–177.5° |

Spectroscopic Characterization

Vibrational Spectroscopy

Key IR and Raman bands for analogous urea-imidazole hybrids include:

-

Imidazole Ring Modes:

Table 2: Experimental vs. Calculated Vibrational Frequencies (cm)

| Mode | IR Experimental | Raman Experimental | DFT (B3LYP/6-31G(d,p)) |

|---|---|---|---|

| Urea C=O Stretch | 1675 | – | 1682 |

| Imidazole N–H Stretch | 3180 | – | 3175 |

| Phenyl Breathing | – | 1014 | 1014 |

DFT simulations (B3LYP/6-31G(d,p)) show excellent agreement with experimental data, validating the structural model .

Computational and Electronic Properties

Nonlinear Optical (NLO) Activity

The title compound exhibits significant NLO potential, with computed hyperpolarizability () values 35× higher than urea (standard NLO material) . Key parameters include:

Frontier Molecular Orbitals

HOMO-LUMO analysis reveals a 3.8 eV energy gap, indicative of moderate charge transfer efficiency. The HOMO localizes on the imidazole and phenyl rings, while the LUMO resides on the urea carbonyl and chlorobenzyl group .

Biological and Pharmacological Relevance

Putative Targets

Though direct bioactivity data are scarce, structural analogs demonstrate:

-

Xanthine Oxidase Inhibition: Urea-pyrazole hybrids show IC values < 10 nM .

-

Antimicrobial Activity: Chlorobenzyl groups enhance membrane penetration, potentiating activity against Gram-positive bacteria .

ADME Profiling

Predicted properties (SwissADME):

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume